molecular formula C17H18N2O3 B2511331 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941918-70-3

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2511331
CAS No.: 941918-70-3
M. Wt: 298.342
InChI Key: YNVDICGIRDLRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of sigma receptors. This carboxamide features a furan ring linked to an aniline derivative substituted with a 2-oxopiperidine group, a structure closely related to documented sigma receptor ligands . Sigma receptors are intriguing molecular targets classified into sigma-1 and sigma-2 subtypes. They are implicated in a wide array of physiological processes and disease states. The sigma-1 receptor is an endoplasmic reticulum protein that functions as a molecular chaperone and is involved in modulating ion channel activity, calcium signaling, and neurotransmitter release . Ligands that bind to these receptors have demonstrated potential in several therapeutic areas, including the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, neuropathic pain, depression, and psychiatric conditions like schizophrenia . Furthermore, both sigma-1 and sigma-2 receptors are highly expressed on various tumor cell lines, making them promising biomarkers and targets for anticancer research . The structural motif of this compound, which combines a heteroaromatic carboxamide with a lactam-substituted phenyl ring, is characteristic of molecules designed to interact with the sigma receptor binding site. This site typically features an amine binding region flanked by hydrophobic domains . Compounds with this general structure have been shown to exhibit high affinity for sigma receptors, with Ki values in the nanomolar range in primary binding assays . Researchers can utilize this compound as a key chemical tool for probing the biological function of sigma receptors, investigating intracellular signaling pathways, and evaluating its potential in vitro and in vivo models of neurological diseases and cancer. This product is intended for Research Use Only and is not to be used for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-11-13(18-17(21)15-5-4-10-22-15)7-8-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVDICGIRDLRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently .

Scientific Research Applications

Structural Characteristics

The compound features a furan ring and a piperidine moiety, which are known to interact with various biological targets. The presence of the carboxamide functional group enhances its ability to modulate specific biological pathways, making it a candidate for further research in therapeutic applications.

Pain Modulation

Research indicates that compounds similar to N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide exhibit significant analgesic properties. Derivatives of piperidine and furan have been studied for their effects on pain modulation. For instance, compounds targeting P2X receptors have shown promise in pain management therapies.

Anticancer Activity

The compound's structural features suggest potential applications in cancer treatment. Similar compounds have demonstrated anticancer activities against various cell lines. For example, studies on related compounds have shown percent growth inhibitions (PGIs) of over 85% against specific cancer cell lines, indicating that this compound may also possess similar properties .

Neurotransmitter Interaction

The piperidine moiety enhances the compound's ability to cross the blood-brain barrier, potentially influencing neurotransmitter systems. This interaction could lead to antidepressant effects by selectively inhibiting glycine transporters, thereby increasing extracellular glycine levels in the brain.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Piperidine Moiety : Synthesized through cyclization of appropriate precursors.
  • Introduction of the Furan Ring : Achieved via cyclization reactions involving furan derivatives.
  • Amide Bond Formation : Coupling the piperidine and furan components using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Careful control of reaction conditions is crucial to ensure high yield and purity of the final product.

Case Studies

Compound Name Biological Activity Reference
FuranylfentanylPotent opioid receptor agonist
4-Anilino-N-(piperidin-4-yl)butanamideAnalgesic activity
N-(4-fluorophenyl)-N-(piperidin-4-yl)acetamidePain modulation

These case studies highlight the pharmacological relevance of compounds structurally similar to this compound, indicating its potential as a lead compound for further development into clinically relevant drugs.

Mechanism of Action

Comparison with Similar Compounds

Key Structural and Pharmacological Insights:

Lactam vs. However, azepane’s larger ring size in 18b enhanced receptor selectivity in KISS1R antagonists . The methyl group at the 3-position may reduce metabolic oxidation compared to electron-withdrawing groups (e.g., cyano in 18a/b) .

Thiourea vs. Carboxamide Linkages :

  • Thiourea derivatives (e.g., Compound 4) exhibit antioxidant properties due to sulfur’s redox activity, whereas carboxamide-linked compounds (e.g., 18a/b) prioritize receptor binding via hydrogen-bonding networks .

Heterocyclic Core Modifications :

  • Pyridine-core analogs (18a/b) showed superior anticancer activity over furan-only scaffolds, likely due to enhanced π-π stacking with hydrophobic kinase domains .
  • 1,3,4-Oxadiazole derivatives (a5) prioritized insecticidal activity, leveraging heterocyclic stability and lipophilicity for cuticle penetration .

Biological Activity

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a compound of interest in pharmacological research, particularly due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

The compound primarily acts as a direct inhibitor of activated factor X (FXa) , which is a crucial enzyme in the coagulation cascade. By inhibiting FXa, it disrupts thrombin generation and platelet aggregation, leading to anticoagulant effects. This mechanism is significant in the development of anticoagulant therapies aimed at preventing thromboembolic disorders.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits:

  • Good bioavailability : The compound is effectively absorbed when administered.
  • Low clearance : It remains in circulation longer, enhancing its therapeutic potential.
  • Small volume of distribution : Suggests that it predominantly stays within the vascular compartment.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, related derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, including A549 (lung cancer) and HT-29 (colorectal cancer). The mechanism often involves the induction of apoptosis through caspase activation and disruption of cellular proliferation pathways .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Mechanism of Action
7fA549193.93Apoptosis induction via caspase activation
7dHT-29208.58Inhibition of proliferation
7eHCT116195.41Selective apoptosis induction

Case Studies

  • Caspase Activation in Cancer Cells : A study investigated the effect of this compound on HCT116 cells, revealing a significant increase in caspase 3 activity compared to control cells. This suggests that the compound effectively triggers apoptotic pathways, making it a candidate for further development as an anticancer agent .
  • Antithrombotic Effects : Another research highlighted the antithrombotic properties of related compounds, confirming their efficacy in reducing thrombus formation in animal models. These findings support the potential use of this compound in managing conditions like deep vein thrombosis and pulmonary embolism .

Q & A

Q. What are the optimal synthetic routes for N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves: (i) Formation of the 2-oxopiperidin-1-ylphenyl core via cyclization or substitution reactions (e.g., using potassium permanganate for oxidation or sodium borohydride for reduction). (ii) Coupling with furan-2-carboxamide via carbodiimide-mediated amidation.
  • Solvent choice (e.g., ethanol, methanol) and temperature control (60–80°C) are critical for minimizing side reactions. Catalysts like triethylamine improve reaction efficiency .
    • Data : Yield optimization (70–85%) requires strict stoichiometric ratios and purification via column chromatography or recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

  • Methodology :
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide, furan ring vibrations at ~3100 cm⁻¹) .
  • NMR : ¹H NMR confirms substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm). ¹³C NMR verifies carbonyl carbons (~170 ppm) .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

  • Methodology :
  • Antimicrobial : Broth microdilution assays (MIC values against S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, α-glucosidase) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation experiments are required?

  • Methodology :
  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., DNA polymerase, kinase enzymes). Prioritize targets with docking scores ≤ −8.0 kcal/mol .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .
  • Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental Kd values .

Q. What strategies resolve contradictions in biological activity data across related furan carboxamide derivatives?

  • Methodology :
  • Comparative SAR analysis : Tabulate substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antibacterial activity but reduce solubility) .
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., logP > 3 correlates with CNS penetration but increases hepatotoxicity risk) .

Q. How to design in vivo pharmacokinetic studies for this compound, considering its metabolic stability and toxicity?

  • Methodology :
  • ADME profiling : Liver microsome assays (human/rat) to estimate metabolic half-life (t½ > 60 min preferred) .
  • Toxicity : Ames test for mutagenicity; acute toxicity in zebrafish embryos (LC50 > 100 µM) .
  • In vivo models : Oral bioavailability studies in Sprague-Dawley rats with plasma LC-MS/MS monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.